molecular formula C17H15N5O B5057562 7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5057562
M. Wt: 305.33 g/mol
InChI Key: UGUMYKRRIWSKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyridine-triazolo-pyrimidinone core substituted with a 4-isopropylphenyl group at the 7-position. This structure is part of a broader class of triazolopyrimidinone derivatives, which are studied for their diverse pharmacological and physicochemical properties.

Properties

IUPAC Name

11-(4-propan-2-ylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-11(2)12-3-5-13(6-4-12)21-8-7-15-14(16(21)23)9-18-17-19-10-20-22(15)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUMYKRRIWSKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to a class of fused bicyclic systems known for their diverse biological activities. The structural complexity of this compound is characterized by the presence of multiple functional groups, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core with an isopropylphenyl substituent. This unique structure is believed to play a significant role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine family. For instance:

  • Cell Line Studies : In vitro evaluations have shown that derivatives of this compound exhibit significant antiproliferative effects against various human cancer cell lines. For example, one study reported IC50 values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells for a related compound .
  • Mechanisms of Action : The anticancer activity is often mediated through the inhibition of key signaling pathways. For instance, compounds have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and other downstream targets such as AKT . This suggests that the compound may induce apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The antimicrobial properties of triazolo-pyrimidine derivatives have also been documented:

  • In Vitro Efficacy : A series of synthesized compounds including those with the isopropylphenyl group demonstrated notable antibacterial activity against various strains. For example, derivatives were tested for their ability to inhibit bacterial growth and showed promising results in preliminary assays .
  • Comparative Analysis : Table 1 summarizes the biological activities of some structurally similar compounds along with their unique aspects:
Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-(4-bromophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-oneBromine substituentAntimicrobialEnhanced lipophilicity
6-(3-methoxyphenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-oneMethoxy groupAnticancerDifferent ring fusion
5-(4-fluorophenyl)-pyrido[2,3-d][1,2,4]triazolo[3,4-b][1H]-pyrimidin-6-oneFluorine substituentKinase inhibitionFluorine's electronegativity

Case Studies and Research Findings

Several case studies illustrate the biological activity of 7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one:

  • Antiproliferative Studies : One study synthesized a series of triazolo-pyrimidine derivatives and evaluated their antiproliferative activity against MCF-7 and HCT-116 cells. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-FU .
  • Mechanistic Insights : Research has indicated that certain derivatives can induce G2/M phase arrest in cancer cells while also promoting apoptosis through the regulation of cell cycle-related proteins. This highlights their potential as lead compounds in cancer therapy development.
  • Structural Activity Relationships (SAR) : Investigations into SAR have provided insights into how specific substitutions influence biological activity. The presence of bulky groups like isopropylphenyl appears to enhance lipophilicity and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Substituent Variations

The substituents on the triazolopyrimidinone core significantly influence physicochemical and biological properties. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Synthesis Method
7-(4-Isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target Compound) 4-isopropylphenyl C19H17N5O* 331.37* Not specified in evidence Not detailed in evidence
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 38, ) 3,4-dichlorobenzyl, 5-isopropyl C15H14Cl2N6O 381.22 Not specified BMIM-PF6 ionic liquid-mediated synthesis
7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Compound 3, ) 5-methylfuran-2-yl, 8-methyl C14H13N7O2 319.30 Anti-ulcer activity Reflux with hydrazine hydrate
7-(4-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one () 4-nitrophenyl C14H8N6O3 308.25 Not specified Not detailed
4n: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one () 4-hydroxyphenyl, 4-trifluoromethylphenyl C19H15F3N6O2 416.36 Not specified Multicomponent synthesis

*Note: Molecular formula and weight for the target compound are estimated based on structural similarity to analogs.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: Nitro () and trifluoromethyl () substituents enhance polarity and may improve receptor binding but could reduce metabolic stability. Heterocyclic Moieties: Furan (compound 3, ) and pyridine () substituents introduce hydrogen-bonding capabilities, which may influence solubility and biological interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.